NNMT Inhibitory Potency (Ki) vs. Closest Structural Analogs
In a fluorescence polarization (FP)-based competition assay against full-length recombinant human NNMT, this compound demonstrated a Ki of 650 nM [1]. A closely related analog (BDBM50627712, CHEMBL5432183) differing only in the pyrimidine substitution showed a Ki of 140 nM under identical conditions, indicating that the 2-methylthio-nicotinamide scaffold confers significantly weaker affinity than the optimized analog [2]. The well-characterized NNMT inhibitor JBSNF-000028 exhibits an IC₅₀ of 33 nM in enzymatic assays, providing a broader class baseline [3].
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Analog BDBM50627712: Ki = 140 nM; JBSNF-000028: IC₅₀ = 33 nM |
| Quantified Difference | 4.6-fold weaker affinity vs. direct analog; approx. 20-fold weaker vs. JBSNF-000028 |
| Conditions | FP-based competition assay, full-length recombinant human NNMT, preincubation protocol |
Why This Matters
The 4.6-fold difference in Ki against a structurally proximal analog highlights the sensitivity of NNMT binding to specific substituent modifications, directly informing SAR and lead optimization efforts.
- [1] BindingDB. BDBM50627707 (CHEMBL5426689). Ki = 650 nM for human NNMT. FP competition assay. Available at: https://www.bindingdb.org/. View Source
- [2] BindingDB. BDBM50627712 (CHEMBL5432183). Ki = 140 nM for human NNMT. FP competition assay. Available at: https://www.bindingdb.org/. View Source
- [3] MedChemExpress. JBSNF-000028 free base. NNMT inhibitor with IC₅₀ of 0.033 µM. Available at: https://www.medchemexpress.eu/. View Source
